Diethyl (5-amino-1-benzyl-1H-imidazol-4-yl)phosphonate
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Overview
Description
3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine is a synthetic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a diethoxyphosphoryl group, and an amine group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The benzyl and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure but lacks the diethoxyphosphoryl group.
Imidazole: The parent compound without the benzyl and diethoxyphosphoryl groups.
2-Phenylimidazole: Contains a phenyl group instead of a benzyl group.
Uniqueness
3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine is unique due to the presence of both benzyl and diethoxyphosphoryl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
69907-49-9 |
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Molecular Formula |
C14H20N3O3P |
Molecular Weight |
309.30 g/mol |
IUPAC Name |
3-benzyl-5-diethoxyphosphorylimidazol-4-amine |
InChI |
InChI=1S/C14H20N3O3P/c1-3-19-21(18,20-4-2)14-13(15)17(11-16-14)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10,15H2,1-2H3 |
InChI Key |
QUIDMROFUKBSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(N(C=N1)CC2=CC=CC=C2)N)OCC |
Origin of Product |
United States |
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